2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide
CAS No.: 618444-18-1
Cat. No.: VC16112666
Molecular Formula: C22H15Cl2N3O3
Molecular Weight: 440.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618444-18-1 |
|---|---|
| Molecular Formula | C22H15Cl2N3O3 |
| Molecular Weight | 440.3 g/mol |
| IUPAC Name | 2-(6,8-dichloro-4-oxoquinazolin-3-yl)-N-(4-phenoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C22H15Cl2N3O3/c23-14-10-18-21(19(24)11-14)25-13-27(22(18)29)12-20(28)26-15-6-8-17(9-7-15)30-16-4-2-1-3-5-16/h1-11,13H,12H2,(H,26,28) |
| Standard InChI Key | WXKAMHCTKMWSCZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CN3C=NC4=C(C3=O)C=C(C=C4Cl)Cl |
Introduction
The compound 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide is a synthetic organic molecule that belongs to the quinazoline class of compounds. Quinazolines are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This specific compound combines a quinazoline core with dichloro substitutions at positions 6 and 8, linked to an acetamide group, which is further substituted with a 4-phenoxyphenyl moiety.
Molecular Formula and Weight
The molecular formula for this compound is not explicitly listed in the available sources, but based on similar compounds, it would be expected to follow a pattern similar to other quinazoline derivatives. For example, 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(3,5-dichlorophenyl)acetamide has a molecular formula of C16H9Cl4N3O2 .
Synthesis and Preparation
The synthesis of quinazoline derivatives often involves multi-step reactions starting from simple precursors. A common approach includes the condensation of an anthranilic acid derivative with a carbonyl compound to form the quinazoline ring, followed by substitution reactions to introduce the acetamide and phenoxyphenyl groups.
Biological Activities and Potential Applications
Quinazolines are known for their broad spectrum of biological activities. While specific data on 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide is limited, related compounds have shown:
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Anticancer Activity: Quinazolines can inhibit various kinases involved in cancer cell proliferation.
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Antimicrobial Properties: Some quinazolines exhibit activity against bacteria and fungi.
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Antiviral Effects: Certain derivatives have shown promise in inhibiting viral replication.
Safety and Toxicity
Quinazoline derivatives can exhibit toxicity, particularly if ingested or if they come into contact with skin. Handling these compounds requires proper safety precautions, including gloves and protective eyewear.
Data Table: Comparison of Related Quinazoline Derivatives
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(3,5-dichlorophenyl)acetamide | C16H9Cl4N3O2 | Potential anticancer and antimicrobial |
| 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide | C19H17Cl2N3O2 | Anticancer and antimicrobial potential |
| 2-(6-Chloroquinazolin-4(3H)-one) | C8H6ClN3O | Anticancer |
This table highlights the diversity of quinazoline derivatives and their potential biological activities, though specific data for 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide is not included due to the lack of available information.
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